molecular formula C16H16O2 B12449192 1-[4-(3-Ethylphenoxy)phenyl]ethan-1-one CAS No. 887574-79-0

1-[4-(3-Ethylphenoxy)phenyl]ethan-1-one

Cat. No.: B12449192
CAS No.: 887574-79-0
M. Wt: 240.30 g/mol
InChI Key: DANPTARLXLRDQD-UHFFFAOYSA-N
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Description

1-[4-(3-Ethylphenoxy)phenyl]ethan-1-one is an organic compound with the molecular formula C16H16O2 It is a ketone derivative characterized by the presence of an ethanone group attached to a phenyl ring, which is further substituted with an ethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-Ethylphenoxy)phenyl]ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-ethylphenol with 4-bromophenyl ethanone in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-Ethylphenoxy)phenyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-[4-(3-Ethylphenoxy)phenyl]ethan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(3-Ethylphenoxy)phenyl]ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-[4-(3-Ethylphenoxy)phenyl]ethan-1-one can be compared with other similar compounds, such as:

    1-[4-(3,4-Dichlorophenyl)phenyl]ethan-1-one: Differing in the substitution pattern on the phenyl ring, which may lead to variations in chemical reactivity and biological activity.

    1-[4-(4-Methylphenoxy)phenyl]ethan-1-one: Similar structure but with a methyl group instead of an ethyl group, affecting its physical and chemical properties.

Properties

CAS No.

887574-79-0

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

1-[4-(3-ethylphenoxy)phenyl]ethanone

InChI

InChI=1S/C16H16O2/c1-3-13-5-4-6-16(11-13)18-15-9-7-14(8-10-15)12(2)17/h4-11H,3H2,1-2H3

InChI Key

DANPTARLXLRDQD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)OC2=CC=C(C=C2)C(=O)C

Origin of Product

United States

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